molecular formula C12H10F2N2O B3366384 [4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine CAS No. 1365836-26-5

[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine

Cat. No.: B3366384
CAS No.: 1365836-26-5
M. Wt: 236.22
InChI Key: OKUZRRQBMKHVKY-UHFFFAOYSA-N
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Description

“[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the CAS Number: 2243512-31-2 . It is also known as “this compound hydrochloride” and has a molecular weight of 272.68 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of ongoing research . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 C .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C12H10F2N2O.ClH/c13-11-2-1-9 (6-12 (11)14)17-10-3-4-16-8 (5-10)7-15;/h1-6H,7,15H2;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 272.68 . It is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

The mechanism of action of “[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine” is not well-documented in the literature. As a fluorinated pyridine derivative, it may exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

[4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c13-11-2-1-9(6-12(11)14)17-10-3-4-16-8(5-10)7-15/h1-6H,7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZRRQBMKHVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)CN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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